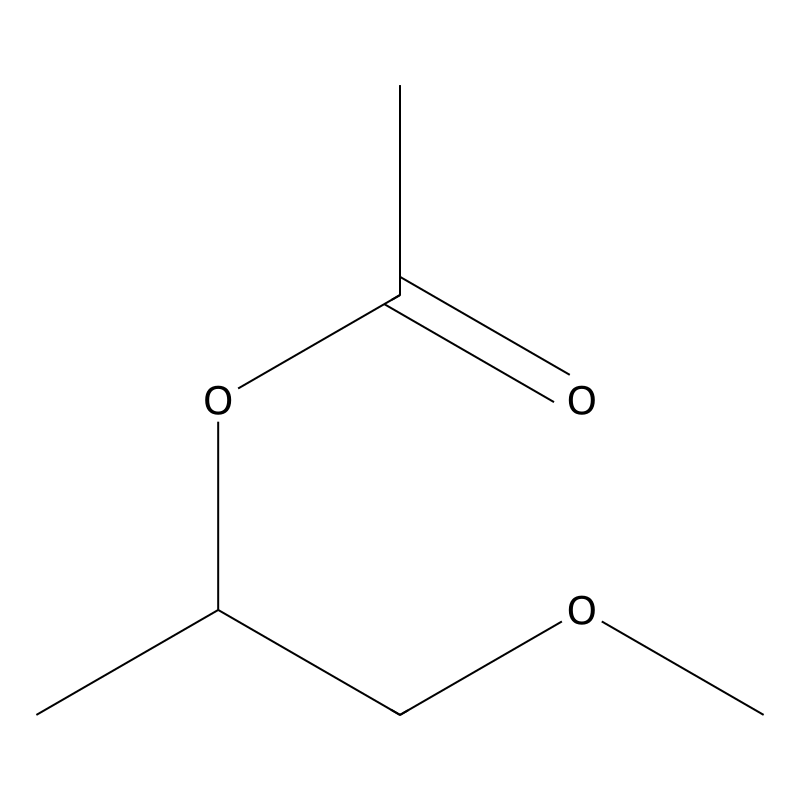

1-Methoxy-2-propyl acetate

C6H12O3

CH3CH(OCOCH3)CH2OCH3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H12O3

CH3CH(OCOCH3)CH2OCH3

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 198 g/L at 20 °C, pH 6.8

Solubility in water, g/100ml: 19.8

Canonical SMILES

Biological studies

Researchers use PGMEA as a solvent for biological materials, such as tissues or enzymes. Because it is a good solvent for both polar and nonpolar substances, it can be useful in extracting a wide range of biomolecules [Source: National Institutes of Health, National Center for Biotechnology Information ].

Toxicology research

Due to its industrial use, there is scientific research into the potential health effects of PGMEA exposure. This research helps to inform safety standards for workplace environments [Source: Occupational Safety and Health Administration ].

1-Methoxy-2-propyl acetate, also known as propylene glycol monomethyl ether acetate, is an organic compound with the molecular formula and a molecular weight of approximately 132.16 g/mol. It is characterized by its structure, which includes both polar and non-polar functional groups, allowing it to function effectively as a solvent in various applications. The compound appears as a colorless liquid with a pleasant odor, and it has a boiling point of about 145.8 °C and a density ranging from 0.965 to 0.970 g/cm³ at 20 °C .

1-Methoxy-2-propyl acetate undergoes hydrolysis in vivo, leading to the formation of propylene glycol monomethyl ether and acetic acid. This reaction is significant in understanding its metabolic pathways and potential toxicological effects upon exposure through oral, inhalation, or dermal routes . Additionally, it can participate in esterification reactions, particularly when reacted with acetic acid under acidic conditions to form the acetate .

The biological activity of 1-methoxy-2-propyl acetate has been studied primarily in terms of its toxicity and environmental impact. It is anticipated that the compound undergoes rapid hydrolysis in biological systems, which may mitigate its systemic toxicity compared to its hydrolysis products . Some studies indicate that it has low acute toxicity in mammals, but further research is necessary to fully understand its long-term effects on human health and the environment .

1-Methoxy-2-propyl acetate can be synthesized through various methods:

- Esterification: The most common method involves the continuous esterification of propylene glycol monomethyl ether with acetic acid in the presence of a catalyst. This process typically occurs in a closed system to enhance efficiency and yield .

- Direct Acetylation: Another method includes direct acetylation of the corresponding alcohols under controlled conditions to produce the acetate directly.

Both methods have been optimized for industrial applications to ensure high purity and yield of the final product .

1-Methoxy-2-propyl acetate is widely used across various industries due to its solvent properties. Some key applications include:

- Coatings: It serves as a solvent in paints, varnishes, and coatings due to its ability to dissolve a wide range of substances.

- Ink Removers: Its effective solvency makes it suitable for use in ink removers.

- Adhesives: The compound is also utilized in adhesive formulations where strong bonding properties are required.

- Cosmetics: It finds applications in cosmetic products as a solvent for active ingredients .

Interaction studies involving 1-methoxy-2-propyl acetate have primarily focused on its chemical reactivity with other compounds and its environmental fate. Research indicates that it reacts with hydroxyl radicals in the atmosphere, contributing to its degradation and influencing air quality . Additionally, studies have highlighted its interactions with various biological systems, emphasizing the need for further investigation into potential health impacts associated with exposure.

Several compounds share structural similarities with 1-methoxy-2-propyl acetate. Below is a comparison highlighting their unique characteristics:

| Compound Name | Molecular Formula | Boiling Point (°C) | Unique Features |

|---|---|---|---|

| 1-Methoxy-2-propyl acetate | C₆H₁₂O₃ | 145.8 | Good solvent properties; low toxicity |

| Propylene glycol methyl ether | C₄H₁₀O₂ | 118 | Lower boiling point; used primarily as a solvent |

| Ethylene glycol monoethyl ether acetate | C₆H₁₄O₃ | 140 | Higher boiling point; used in coatings |

| Butyl acetate | C₆H₁₂O₂ | 126 | Commonly used as a solvent; higher volatility |

1-Methoxy-2-propyl acetate stands out due to its balance between polar and non-polar characteristics, making it versatile for various applications while maintaining lower toxicity compared to some similar solvents .

Physical Description

Liquid; Water or Solvent Wet Solid

Colorless, hygroscopic liquid, with a characteristic odor; [ICSC]

COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.

Colorless, flammable liquid with sweet ether-like odor.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

145-146 °C

BP: 145.8 °C at 101.325 kPa

BP: 302 °F = 150 °C = 423 K at 1 atm

146 °C

302 °F

Flash Point

42 °C

45.5 °C (113.9 °F) - closed cup

108 °F (42 °C) - closed cup

42 °C c.c.

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 4.6

Density

0.969 at 20 °C

Saturated liquid density: 8.090 lbs/cu ft at 68 °F. Saturated vapor pressure: 0.072 lbs/sq in at 68 °C

Saturated vapor density: 0.00167 lbs/cu ft at 68 °C

Relative density (water = 1): 0.96

0.969

Odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

UNII

Vapor Pressure

3.92 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.5

Impurities

Absorption Distribution and Excretion

... Male F344 rats (number not given) were exposed to 3000 ppm [1-(14)C]methoxyisopropyl acetate in an inhalation chamber for 6 hr. Approximately 53% of the administered radioactivity was exhaled as (14)CO2,and 26% was excreted in urine within 48 hr of the end of the inhalation expo sure period. Methoxyisopropanol and sulfate and glucuronide conjugates were identified in the urine.

... The rate of hydrolysis of methoxyisopropyl acetate by carboxylesterase /were measured/ in the nasal mucosa of mice, rats, rabbits, and dogs. Samples of nasal mucosal tissue from each species were incubated in vials with 1.0 to 23 mM methoxyisopropyl acetate for 10 min, and then centrifuged. The supernatant was removed and analyzed by gas chromatography to measure the methoxyisopropanol content. The apparent Vmax and Km for the hydrolysis of methoxyisopropyl acetate were 0.080 x 10(-3) M/min and 2.67 x 10(-3) M, respectively.

... Male F344 rats /were given/ an intravenous injection of 10 or 100 mg/kg methoxyisopropanol or 14.7 or 147 mg/kg methoxyisopropyl acetate into an indwelling jugular vein cannula (number of animals per treatment not reported). Blood samples from the jugular vein cannulae were collected 5, 10, 15, 30, and 45 min and 1, 2, 4, 6, 8, and 12 hr after injection. The blood time courses of methoxyisopropanol elimination for both doses of both compounds were identical. The /half-life/ values for the low and high doses of methoxyisopropyl acetate were 1.6 and 2.3 min, respectively. The clearance rates of 14.7 and 147 mg/kg methoxyisopropyl acetate were 4 and 11.0 mL/min, respectively.

Metabolism Metabolites

... Male F344 rats (number not given) were exposed to 3000 ppm [1-(14)C]methoxyisopropyl acetate in an inhalation chamber for 6 hr. Approximately 53% of the administered radioactivity was exhaled as (14)CO2,and 26% was excreted in urine within 48 hr of the end of the inhalation expo sure period. Methoxyisopropanol and sulfate and glucuronide conjugates were identified in the urine.

... The rate of hydrolysis of methoxyisopropyl acetate by carboxylesterase /were measured/ in the nasal mucosa of mice, rats, rabbits, and dogs. Samples of nasal mucosal tissue from each species were incubated in vials with 1.0 to 23 mM methoxyisopropyl acetate for 10 min, and then centrifuged. The supernatant was removed and analyzed by gas chromatography to measure the methoxyisopropanol content. The apparent Vmax and Km for the hydrolysis of methoxyisopropyl acetate were 0.080 x 10(-3) M/min and 2.67 x 10(-3) M, respectively.

The similarities between the metabolism and disposition of methoxyisopropyl acetate and those previously observed in methoxyisopropanol indicated that methoxyisopropyl acetate is rapidly hydrolyzed to methoxyisopropanol.

For more Metabolism/Metabolites (Complete) data for 1-Methoxy-2-propyl acetate (6 total), please visit the HSDB record page.

Biological Half Life

... Rat blood and liver homogenate /were incubated/ with 5 or 50 ug/mL methoxyisopropyl acetate and ... the in vitro hydrolysis rate of methoxyisopropyl acetate to methoxyisopropanol /was measured/ in each tissue type. The hydrolysis /half-life/ values of methoxyisopropyl acetate in whole rat blood was 16 and 15 min with the 5 and 50 ug/mL concentrations, respectively. The /half-life/ of methoxyisopropyl acetate hydrolysis in rat liver homogenate was 34 min for both concentrations.

... Human whole blood and liver homogenate /was incubated/ with 5 or 50 ug/mL methoxyisopropyl acetate and ... the in vitro hydrolysis rate of methoxyisopropyl acetate to methoxyisopropanol /was measured/ in each tissue type. The hydrolysis half-lives of methoxyisopropyl acetate in whole blood was 36 and 34 min with the 5 and 50 ug/mL concentrations, respectively. The /half-life/, of methoxyisopropyl acetate hydrolysis in human liver homogenate was 27 to 30 min for both concentrations.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Solvent

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Computer and Electronic Product Manufacturing

Construction

Electrical Equipment, Appliance, and Component Manufacturing

Fabricated Metal Product Manufacturing

Furniture and Related Product Manufacturing

Machinery Manufacturing

Miscellaneous Manufacturing

Not Known or Reasonably Ascertainable

Other (requires additional information)

Paint and Coating Manufacturing

Plastics Material and Resin Manufacturing

Plastics Product Manufacturing

Printing Ink Manufacturing

Printing and Related Support Activities

Synthetic Dye and Pigment Manufacturing

Textiles, apparel, and leather manufacturing

Transportation Equipment Manufacturing

Wholesale and Retail Trade

2-Propanol, 1-methoxy-, 2-acetate: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Analytic Laboratory Methods

Storage Conditions

Fireproof. Separated from strong oxidants. Dry.